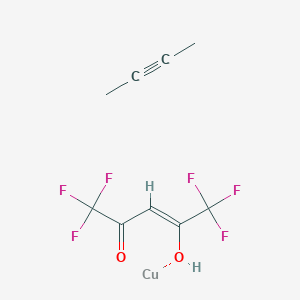

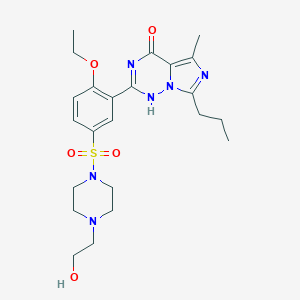

Copper I hexafluoropentanedionate-2-butyne complex

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

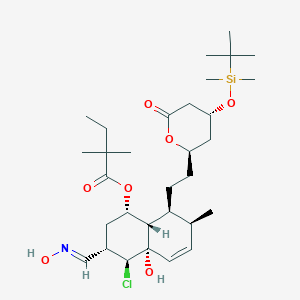

Copper(I) complexes have been extensively studied due to their interesting chemical properties and potential applications in various fields, including catalysis, materials science, and organic synthesis. The copper(I) hexafluoropentanedionate-2-butyne complex, while not directly mentioned in the provided papers, can be inferred to have similar properties to those of other copper(I) complexes with β-diketonate ligands and alkyne stabilization .

Synthesis Analysis

The synthesis of copper(I) complexes often involves the use of β-diketonate ligands, which can stabilize the copper(I) ion in various coordination geometries. For instance, the synthesis of β-diketonate copper(I) complexes containing the ene-yne 2-methyl-1-hexen-3-yne has been reported, where the triple bond is η^2-coordinated to the copper atom . This suggests that similar synthetic strategies could be employed for the synthesis of copper(I) hexafluoropentanedionate-2-butyne complexes.

Molecular Structure Analysis

The molecular structure of copper(I) complexes is influenced by the ligands present. In the case of β-diketonate copper(I) complexes, a planar coordination around the copper ion is found to be the most stable, with significant energy differences compared to a tetrahedral structure . This indicates that the copper(I) hexafluoropentanedionate-2-butyne complex may also exhibit a planar coordination geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(I) complexes are closely related to their molecular structure and the nature of their ligands. For instance, the coordination of copper(I) to terminal alkynes can lead to weakening of the C≡C and Csp-H bonds, as evidenced by vibrational spectra and NMR analysis . The thermal behavior of copper(I) complexes can also be studied using thermogravimetry to evaluate their stability and decomposition pathways . The electrochemical properties, such as the redox behavior of copper(I/II) couples, can be influenced by the ligands and the solvent environment .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and DNA Interaction Applications

- Schiff base ligands, including those related to copper complexes, have shown significant antimicrobial activity and the ability to bind and cleave DNA. This suggests their potential for therapeutic applications, especially where copper(II) complexes intercalate with DNA, enhancing nuclease activity in the presence of hydrogen peroxide, and showing good antimicrobial activity against various bacteria and fungi (Jayaseelan, Prasad, Vedanayaki, & Rajavel, 2016).

Theoretical Chemical Reaction Studies

- Density Functional Theory (DFT) calculations have explored the copper-catalyzed hydroarylation of alkynes, offering insights into the mechanisms of copper-catalyzed reactions. This theoretical work aids in understanding the regioselectivity and the influence of electron-withdrawing groups on such reactions, paving the way for more efficient catalytic processes (Yamamoto, 2018).

Protein Interaction Studies

- Copper(II) complexes' interactions with human serum albumin (HSA) have been studied, revealing that such complexes are strong binders to HSA. These findings are crucial for developing copper-based drugs and understanding their transport and efficacy in biological systems (Guhathakurta, Pradhan, Das, Bandyopadhyay, Lu, Zhu, & Naskar, 2017).

Catalysis and Organic Synthesis

- Research into copper(I) complexes has demonstrated their utility in various organic transformations, such as the synthesis of enynes via copper(I)-catalyzed cross-coupling reactions. These studies highlight the potential of copper catalysts in organic synthesis, providing efficient pathways for the formation of complex molecules (Shao & Shi, 2007).

Safety and Hazards

The safety information for Copper I hexafluoropentanedionate-2-butyne complex indicates that it has a hazard class code of R36/37/38 . The safety instructions include S26; S36/37/39 . Further safety data indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

but-2-yne;copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C4H6.Cu/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-4-2;/h1,12H;1-2H3;/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJVGQJRXDNST-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8CuF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

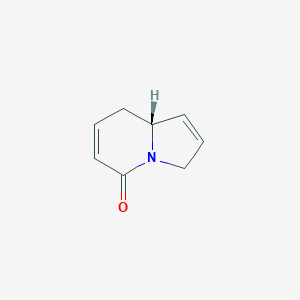

![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)